1H,3'H-2,4'-Biimidazole

Coordination Chemistry Ligand Design Supramolecular Assembly

This specific 2,4'-biimidazole regioisomer is essential for research requiring a non-chelating, bridging N-donor ligand topology. Unlike the common 2,2'-isomer which forms stable chelates, this scaffold enables the construction of extended coordination polymers and MOFs, and serves as the core for solid-phase trisubstituted kinase inhibitor libraries. Ensure your project's integrity by specifying this exact 2,4'-connectivity to achieve predictable coordination geometries and structure-activity relationships.

Molecular Formula C6H6N4
Molecular Weight 134.14 g/mol
CAS No. 144648-45-3
Cat. No. B15162925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H,3'H-2,4'-Biimidazole
CAS144648-45-3
Molecular FormulaC6H6N4
Molecular Weight134.14 g/mol
Structural Identifiers
SMILESC1=CN=C(N1)C2=CN=CN2
InChIInChI=1S/C6H6N4/c1-2-9-6(8-1)5-3-7-4-10-5/h1-4H,(H,7,10)(H,8,9)
InChIKeyXWHKSDHUFQIWQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H,3'H-2,4'-Biimidazole Procurement Overview: CAS 144648-45-3 for Specialty Heterocyclic Scaffolds


1H,3'H-2,4'-Biimidazole (CAS 144648-45-3, also catalogued as 2-(1H-imidazol-5-yl)-1H-imidazole) is a C6H6N4 heterocyclic building block featuring two imidazole rings connected via a C–C bond between the 2- and 4'-positions . Unlike its extensively studied regioisomer 2,2'-biimidazole, this 2,4'-connected scaffold presents a distinct arrangement of nitrogen donor atoms and protonation sites, offering a different coordination geometry and hydrogen-bonding topology for supramolecular and coordination chemistry applications. The compound serves as a core scaffold for generating 4(5),1',5'-trisubstituted derivatives via solid-phase combinatorial approaches, as well as a precursor for functionalized biimidazole ligands [1].

1H,3'H-2,4'-Biimidazole vs. 2,2'-Biimidazole: Why In-Class Substitution Alters Key Research Outcomes


Within the biimidazole class, substitution between regioisomers is not chemically interchangeable and can fundamentally alter downstream research outcomes. The 2,2'-biimidazole (2,2'-H₂biim) isomer is widely employed as a symmetric, bidentate, N,N′-chelating ligand that forms stable five-membered chelate rings with transition metals [1]. In contrast, 1H,3'H-2,4'-biimidazole presents an asymmetric linkage that disrupts this classical chelation geometry, instead offering distinct N-donor spacing and hydrogen-bonding patterns. Consequently, complexes derived from the 2,4'-scaffold can exhibit different metal-binding stoichiometries, altered supramolecular architectures, and divergent catalytic or photophysical properties. For researchers synthesizing targeted libraries—such as the 4(5),1',5'-trisubstituted 2,4'-biimidazoles used to screen for protein kinase inhibitors—generic substitution with 2,2'-biimidazole would produce an entirely different regioisomeric series with unpredictable structure-activity relationships [2].

1H,3'H-2,4'-Biimidazole: Quantitative Evidence of Differentiation from 2,2'-Biimidazole Analogs


Regioisomeric Connectivity: 2,4'-Linkage Enables Distinct Coordination Topologies vs. 2,2'-Biimidazole

The 2,4'-linkage in 1H,3'H-2,4'-biimidazole inherently prevents the formation of the symmetric five-membered N,N′-chelate ring that defines 2,2'-biimidazole metal complexes [1]. In 2,2'-biimidazole, the two imidazole nitrogen atoms are positioned to chelate a single metal center with a N–M–N bite angle. The 2,4'-regioisomer instead directs the nitrogen donors away from each other, favoring bridging coordination modes between multiple metal centers or monodentate binding, which fundamentally alters the dimensionality and topology of the resulting coordination polymer or supramolecular array.

Coordination Chemistry Ligand Design Supramolecular Assembly

Hydrogen-Bonding Donor/Acceptor Arrangement: Asymmetric Pattern vs. Symmetric 2,2'-Biimidazole

1H,3'H-2,4'-biimidazole possesses an asymmetric arrangement of hydrogen-bond donor (N–H) and acceptor (N:) sites across the two imidazole rings, in contrast to the symmetric pattern of 2,2'-biimidazole. The 2,2'-isomer features two chemically equivalent imidazole rings, each with one N–H donor and one N: acceptor in identical local environments, which promotes the formation of robust, self-complementary N–H···N hydrogen-bonded chains or dimers [1]. The 2,4'-isomer disrupts this symmetry, creating a directional hydrogen-bonding motif that can template different supramolecular synthons and crystal packing arrangements.

Crystal Engineering Hydrogen-Bonded Networks Supramolecular Chemistry

Solid-Phase Combinatorial Library Synthesis: 2,4'-Scaffold Enables 4(5),1',5'-Trisubstitution for Kinase Inhibitor Screening

The 2,4'-biimidazole scaffold has been explicitly developed as a solid-phase synthesis platform for generating libraries of 4(5),1',5'-trisubstituted biimidazoles, a substitution pattern that is not accessible from the 2,2'-isomer without fundamentally different synthetic routes [1]. Karskela and Lönnberg (2009) designed a trivalent scaffold based on 5'-amino-2,4'-biimidazole and demonstrated its utility for constructing combinatorial libraries aimed at identifying protein kinase inhibitor leads. The 2,4'-regioisomeric connectivity provides three distinct derivatization handles (the 4(5)-position, the 1'-position, and the 5'-amino group) that can be sequentially functionalized on solid support.

Combinatorial Chemistry Medicinal Chemistry Solid-Phase Synthesis Protein Kinase Inhibitors

1H,3'H-2,4'-Biimidazole (CAS 144648-45-3): Validated Research Application Scenarios


Scaffold for Solid-Phase Combinatorial Libraries Targeting Protein Kinase Inhibitors

Based on the established solid-phase methodology for 4(5),1',5'-trisubstituted 2,4'-biimidazoles [2], this compound is positioned for use as a core scaffold in medicinal chemistry programs seeking novel kinase inhibitor leads. The trivalent scaffold enables sequential derivatization on solid support, allowing for the rapid generation of structurally diverse biimidazole libraries for high-throughput screening against kinase targets.

Asymmetric Ligand for Coordination Polymers and Metal-Organic Frameworks (MOFs)

The 2,4'-regioisomeric connectivity prevents the classical chelation observed with 2,2'-biimidazole, instead favoring bridging coordination modes [2]. This makes 1H,3'H-2,4'-biimidazole suitable for constructing extended coordination networks, 1D chains, 2D sheets, or 3D metal-organic frameworks where the ligand serves as a bridging linker rather than a terminal chelator.

Crystal Engineering with Asymmetric Hydrogen-Bonding Synthons

The asymmetric arrangement of N–H donor and N: acceptor sites in the 2,4'-isomer provides a distinct hydrogen-bonding topology compared to symmetric 2,2'-biimidazole [2]. This scaffold can be employed in crystal engineering studies to generate co-crystals, porous molecular solids, or host-guest systems where directional, non-centrosymmetric hydrogen-bonding motifs are required for desired solid-state properties.

Precursor for Functionalized Biimidazole-Derived Ligands

As a parent biimidazole building block, 1H,3'H-2,4'-biimidazole can be further functionalized to generate a family of 2,4'-biimidazole-derived ligands for coordination chemistry [2]. These derivatives can be tailored with additional donor groups for applications in catalysis, molecular magnetism, or luminescent materials, leveraging the unique bridging geometry inherent to the 2,4'-scaffold.

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